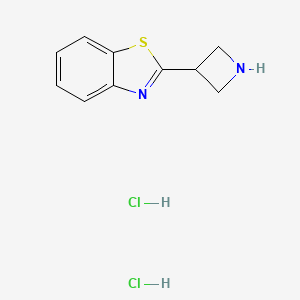
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is a chemical compound that features an azetidine ring fused with a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
the principles of green chemistry and cost-effective synthesis are often applied to scale up production processes for similar compounds .
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzothiazole moiety may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 2-(Azetidin-3-yl)-1-methyl-1H-1,3-benzodiazole dihydrochloride
Uniqueness
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific structural features, which combine the azetidine ring with the benzothiazole moiety. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
生物活性
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C10H12Cl2N2S. The compound features an azetidine ring connected to a benzothiazole moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring is known for its role in modulating receptor activity and influencing enzyme interactions. The benzothiazole component enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds can exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 2-(Azetidin-3-yl)-1,3-benzothiazole have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that benzothiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound's interaction with specific enzymes has been studied extensively. For example, it has shown potential as an inhibitor of α-amylase, which is relevant in managing diabetes by delaying carbohydrate digestion .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antidiabetic Activity : A study focused on the α-amylase inhibitory potential of benzothiazole derivatives reported that certain compounds achieved over 80% inhibition at concentrations as low as 12.5 μg/mL. Molecular docking studies supported these findings by demonstrating favorable interactions with the enzyme's active site .
- Anticancer Studies : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that benzothiazole derivatives could significantly inhibit cell proliferation, with some compounds showing IC50 values below 10 μM .
Research Findings
The following table summarizes key research findings regarding the biological activities associated with this compound and its derivatives:
属性
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














